N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Description
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with the following chemical formula:
C20H16Cl2N4OS
(molecular weight: 431.34 g/mol). It features a benzimidazole ring system and a dichlorophenyl group. The compound’s IUPAC name reflects its structural components.Properties
Molecular Formula |
C18H16Cl2N4OS |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-11(12-7-8-13(19)14(20)9-12)22-23-17(25)10-26-18-21-15-5-3-4-6-16(15)24(18)2/h3-9H,10H2,1-2H3,(H,23,25)/b22-11+ |
InChI Key |
SVWPDCQJVONQRM-SSDVNMTOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Synthesis:
- Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and yield.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as amides, sulfides, or substituted benzimidazoles.
Scientific Research Applications
Chemistry: Investigated as a potential ligand for metal complexes or catalysts.
Biology: Studied for its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Explored for potential pharmacological properties (e.g., antimicrobial, antitumor).
Industry: Used in the synthesis of other compounds or as a building block.
Mechanism of Action
- The compound’s mechanism of action depends on its specific molecular targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to similar compounds.
Similar Compounds: Include related structures like 1-(3,4-dichlorophenyl)piperazine and 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl .
Biological Activity
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H17Cl2N3O
- Molecular Weight : 394.2 g/mol
The structure includes a dichlorophenyl group and a benzimidazole moiety, which are known for their roles in various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, potentially allowing it to penetrate microbial membranes more effectively. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The benzimidazole component is associated with anticancer activity. Studies suggest that compounds containing benzimidazole can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary data indicate that this compound may exhibit similar effects, promoting cell death in specific cancer cell lines.
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
In Vitro Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest moderate antimicrobial efficacy compared to standard antibiotics.
- Cancer Cell Lines : In a controlled laboratory setting, treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's safety profile and efficacy. In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Data Tables
| Biological Activity | MIC (µg/mL) | Cell Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 32 | - |
| Escherichia coli | 64 | - |
| MCF-7 Cancer Cells | - | 50 (at 10 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
